ボシュチニブ
概要
説明
ボスチニブは、主に慢性骨髄性白血病の治療に使用される低分子チロシンキナーゼ阻害剤です。 もともとファイザー社によって合成され、現在ではファイザー社が開発しています 。 ボスチニブは、慢性骨髄性白血病の典型的な特徴であるフィラデルフィア染色体から生じる融合タンパク質であるBCR-ABLキナーゼを阻害することで機能します .
科学的研究の応用
Bosutinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of chronic myelogenous leukemia, especially in patients who are resistant or intolerant to other tyrosine kinase inhibitors . In biological research, bosutinib is used to study the signaling pathways involved in cancer cell proliferation and survival . It is also used in the development of new therapeutic agents targeting tyrosine kinases .
作用機序
ボスチニブは、白血病細胞の制御不能な増殖の原因となるBCR-ABLキナーゼを阻害することで効果を発揮します 。 ATP競合阻害剤であり、キナーゼのATP結合部位に結合し、その活性化を阻害します 。 ボスチニブは、Src、Lyn、Hckなどの他のキナーゼも阻害します。これらは、癌細胞のシグナル伝達に役割を果たします 。 この二重阻害は、癌細胞の増殖の抑制とアポトーシスの誘導につながります .
類似化合物の比較
ボスチニブは、イマチニブ、ニロチニブ、ダサチニブなどの他のチロシンキナーゼ阻害剤と比較されることがよくあります 。 イマチニブとは異なり、ボスチニブはAblキナーゼとSrcキナーゼの両方を阻害し、より幅広い活性スペクトルを提供します 。 また、いくつかのイマチニブ耐性変異に対しても有効であり、抵抗性のある慢性骨髄性白血病の患者にとって貴重な選択肢となっています 。 ボスチニブは、他のチロシンキナーゼ阻害剤と比較して、消化器系の副作用がより多く見られるなど、独特の副作用プロファイルを持っています .
類似の化合物には以下が含まれます。
- イマチニブ
- ニロチニブ
- ダサチニブ
- ポナチニブ
これらの各化合物には、独自の特徴と作用機序がありますが、ボスチニブのAblキナーゼとSrcキナーゼの二重阻害は、ボスチニブを際立たせています .
準備方法
ボスチニブは、さまざまな方法で合成できます。 一般的な合成経路の1つは、7-(3-クロロプロポキシ)-6-メトキシ-4-(2,4-ジクロロ-5-メトキシアニリノ)-3-キノリンカルボニトリルとN-メチルピペラジンの反応を伴います 。 反応は通常、ヨウ化ナトリウムなどの塩基とアセトニトリルなどの溶媒の存在下で行われ、その後還流状態に加熱されます 。 その後、生成物は結晶化によって精製されます .
工業生産では、ボスチニブは通常、粗製生成物を水とハロアルカン混合物に溶解し、その後結晶化と乾燥を行って高純度のボスチニブ一水和物を得ます 。 この方法は、不純物の除去を保証し、化学的に高純度の生成物を得られます .
化学反応の分析
ボスチニブは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 AblキナーゼとSrcキナーゼの両方の自己リン酸化を阻害することが知られており、その結果、細胞増殖が阻害され、アポトーシスが誘導されます 。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主な生成物は、通常、体から排泄される不活性な代謝物です .
科学研究の応用
ボスチニブは、化学、生物学、医学、工業など、さまざまな科学研究分野で幅広い応用範囲を持っています。 医学では、慢性骨髄性白血病の治療に使用され、特に他のチロシンキナーゼ阻害剤に抵抗性または不耐性のある患者に使用されます 。 生物学研究では、ボスチニブは、癌細胞の増殖と生存に関与するシグナル伝達経路を研究するために使用されます 。 また、チロシンキナーゼを標的とする新しい治療薬の開発にも使用されています .
類似化合物との比較
Bosutinib is often compared with other tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib . Unlike imatinib, bosutinib inhibits both Abl and Src kinases, providing a broader spectrum of activity . It is also effective against several imatinib-resistant mutations, making it a valuable option for patients with resistant chronic myelogenous leukemia . bosutinib has a distinct side effect profile, with gastrointestinal side effects being more common compared to other tyrosine kinase inhibitors .
Similar compounds include:
- Imatinib
- Nilotinib
- Dasatinib
- Ponatinib
Each of these compounds has unique properties and mechanisms of action, but bosutinib’s dual inhibition of Abl and Src kinases sets it apart .
特性
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYILGKFZZVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861568 | |
Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells. | |
Record name | Bosutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
380843-75-4 | |
Record name | Bosutinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380843-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bosutinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bosutinib is a potent, dual tyrosine kinase inhibitor (TKI) that primarily targets Bcr-Abl, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. It functions as a dual Src/Abl kinase inhibitor, effectively blocking the abnormal signaling pathways activated by Bcr-Abl [, , ]. This inhibition leads to a cascade of downstream effects, including:
ANone: The research papers provided focus primarily on the pharmacological properties and clinical efficacy of Bosutinib. Details regarding its molecular formula, weight, and spectroscopic data are not explicitly discussed. For detailed structural information, please refer to chemical databases and publications specifically dedicated to the structural characterization of Bosutinib.
ANone: The provided research articles primarily focus on the pharmacological aspects of Bosutinib. Information regarding its material compatibility and stability under various conditions is not directly addressed. For details on these aspects, please refer to drug formulation and stability studies on Bosutinib.
A: Bosutinib functions as a kinase inhibitor, not as a catalyst. Its primary mechanism of action involves binding to the active sites of specific tyrosine kinases, thereby blocking their catalytic activity [, ].
A: While the provided research papers do not elaborate on specific computational models, they highlight the importance of understanding the structural basis of Bosutinib's activity [, ]. Molecular modeling studies, for instance, have been instrumental in understanding how structural variations in the aniline ring of Bosutinib and its isomer influence their binding affinity to target kinases like Chk1 and Wee1 []. These insights are crucial for optimizing the design of future kinase inhibitors with improved potency and selectivity.
A: A key finding from the research emphasizes the significance of the methoxy group's position on the aniline ring for Bosutinib's binding affinity to target kinases []. Studies comparing Bosutinib with its isomer, which differs only in the arrangement of R groups around the aniline ring, revealed notable differences in their inhibitory potencies against Chk1 and Wee1 kinases []. Specifically, shifting the methoxy group from position 5 in Bosutinib to position 3 in its isomer resulted in enhanced binding to both kinases, suggesting this structural modification increases potency [].
ANone: The research papers provided concentrate on the clinical and pharmacological aspects of Bosutinib, and do not directly address SHE regulations. For detailed information on regulatory compliance, risk minimization, and responsible practices regarding Bosutinib, please consult relevant safety data sheets and regulatory guidelines.
ANone: Several research papers provide insights into the PK/PD profile of Bosutinib:
ANone: Numerous studies highlight the efficacy of Bosutinib in both laboratory and clinical settings:
A: The safety and tolerability of Bosutinib have been extensively evaluated in clinical trials [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。